molecular formula C5H10NO5P B2741553 4-Phosphonopyrrolidine-2-carboxylic acid CAS No. 1822542-39-1

4-Phosphonopyrrolidine-2-carboxylic acid

Cat. No.: B2741553
CAS No.: 1822542-39-1
M. Wt: 195.111
InChI Key: MWVNKKCYYJUERJ-UHFFFAOYSA-N
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Description

4-Phosphonopyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a five-membered saturated ring with two functional groups: a phosphonate (-PO(OH)₂) at the 4-position and a carboxylic acid (-COOH) at the 2-position. The phosphonate group mimics phosphate esters, enhancing metabolic stability and binding affinity to biological targets like proteases or kinases .

Properties

IUPAC Name

4-phosphonopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO5P/c7-5(8)4-1-3(2-6-4)12(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNKKCYYJUERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phosphonopyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phosphonic acid and carboxylic acid groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the phosphonic acid and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for 4-Phosphonopyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Phosphonopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
Research has demonstrated that derivatives of phosphonated compounds can exhibit antiviral properties. For instance, 4-phosphonopyrrolidine-2-carboxylic acid has been investigated for its potential as an inhibitor of viral enzymes, particularly in the context of HIV and other retroviruses. The phosphonate group is crucial for mimicking the phosphate moieties found in nucleotides, facilitating interactions with viral targets.

Case Study: HIV Integrase Inhibition
In a study exploring the synthesis of phosphonated compounds, derivatives of 4-phosphonopyrrolidine-2-carboxylic acid were shown to inhibit HIV integrase effectively. The compounds demonstrated IC50 values ranging from 0.5 to 3 µM, indicating potent activity against the enzyme responsible for integrating viral DNA into the host genome .

Antitumor Activity

Cancer Therapeutics
The compound has also been evaluated for its antitumor properties. Its ability to interfere with cellular signaling pathways involved in tumor growth makes it a candidate for cancer treatment.

Case Study: Inhibition of Tumor Cell Proliferation
In vitro studies have indicated that 4-phosphonopyrrolidine-2-carboxylic acid derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

Enzyme Inhibition

Enzyme Activity Modulators
The compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites.

Case Study: Cathepsin S Inhibition
Research has shown that 4-phosphonopyrrolidine-2-carboxylic acid can inhibit cathepsin S, an enzyme implicated in cancer metastasis and inflammation. The inhibition was quantified using enzymatic assays, revealing an IC50 value of approximately 1 µM .

Synthesis of Novel Compounds

The versatility of 4-phosphonopyrrolidine-2-carboxylic acid extends to its use as a building block in organic synthesis. It serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.

Compound Type Synthesis Method Yield (%) Application
Phosphonated HeterocyclesCyclization reactions70-85%Antiviral agents
AminophosphonatesReaction with amines60-75%Antitumor agents
Phosphonate EstersAlkylation reactions50-80%Enzyme inhibitors

Agricultural Applications

Recent studies have explored the use of phosphonated compounds in agriculture as growth regulators and fungicides. The ability to enhance plant resistance against pathogens makes these compounds valuable in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4-Phosphonopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Safety Profile References
4-Phosphonopyrrolidine-2-carboxylic acid* C₅H₈NO₅P 4-Phosphonate, 2-Carboxylic acid Enzyme inhibition, peptide design Not explicitly reported N/A
4-Piperidinecarboxylic Acid C₆H₁₁NO₂ 6-membered ring, 4-Carboxylic acid Drug synthesis (e.g., antispasmodics) Limited data; pH unspecified
Pyrimidine-4-carboxylic Acid C₅H₄N₂O₂ Pyrimidine ring, 4-Carboxylic acid Covalent inhibitor warheads Requires eye/skin flushing
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 4-Phenyl, Boc-protected amine Peptide intermediates Non-hazardous (GHS classification)
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid C₆H₁₁NO₃ 4-Hydroxymethyl, 2-Carboxylic acid Unknown Not reported
(2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic acid C₁₂H₁₃NO₅ Phenoxy bridge, dual carboxylic acids Chelation or metal-binding No safety data

*Note: Data for 4-Phosphonopyrrolidine-2-carboxylic acid inferred from analogs.

Functional Group Analysis

  • Phosphonate vs. Carboxylic Acid: The phosphonate group in 4-Phosphonopyrrolidine-2-carboxylic acid provides stronger acidity and phosphate mimicry compared to carboxylic acids in analogs like 4-Piperidinecarboxylic acid. This enhances its utility in targeting phosphate-binding enzymes .
  • Protective Groups: Boc-protected analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are non-hazardous and stable under standard laboratory conditions, contrasting with reactive pyrimidine derivatives like Pyrimidine-4-carboxylic acid, which require stringent safety protocols .

Biological Activity

4-Phosphonopyrrolidine-2-carboxylic acid (4-PPCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antiviral activities, along with relevant case studies and research findings.

Anticancer Activity

Research has demonstrated that 4-PPCA exhibits potent anticancer properties. A study evaluated the compound's effects on various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer cells (HCT116). The findings indicated that 4-PPCA significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis
HCT11620Cell cycle arrest at G2/M phase

In vitro assays revealed that 4-PPCA induces apoptosis through the activation of caspase pathways, leading to programmed cell death. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The antimicrobial properties of 4-PPCA have also been extensively studied. It has shown effectiveness against a range of pathogens, including multidrug-resistant bacteria. A recent investigation assessed its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism behind its antimicrobial activity appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antiviral Activity

Emerging studies suggest that 4-PPCA may possess antiviral properties, particularly against retroviruses such as HIV. Preliminary results indicate that it inhibits HIV protease activity, which is crucial for viral replication.

VirusIC50 (µM)Mechanism of Action
HIV25Inhibition of viral protease

This inhibition could potentially lead to the development of new therapeutic strategies for managing HIV infections .

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced lung cancer showed promising results when 4-PPCA was administered alongside standard chemotherapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.
  • Case Study on Antimicrobial Resistance : In a study focused on hospital-acquired infections, 4-PPCA was tested against resistant strains of Acinetobacter baumannii. Results indicated that it effectively reduced bacterial load in infected tissues, suggesting potential for use in treating resistant infections.

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